molecular formula C10H12BrNO2 B13992475 Methyl 3-(2-aminoethyl)-5-bromobenzoate

Methyl 3-(2-aminoethyl)-5-bromobenzoate

Cat. No.: B13992475
M. Wt: 258.11 g/mol
InChI Key: GQVFSMUMRCMVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-aminoethyl)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position and an aminoethyl group at the 3rd position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-aminoethyl)-5-bromobenzoate typically involves the bromination of methyl benzoate followed by the introduction of the aminoethyl group. One common method includes:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Amination: The brominated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-aminoethyl)-5-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Methyl 3-(2-aminoethyl)-5-bromobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2-aminoethyl)-5-bromobenzoate exerts its effects depends on its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

  • Methyl 3-(2-aminoethyl)-4-bromobenzoate
  • Methyl 3-(2-aminoethyl)-5-chlorobenzoate
  • Methyl 3-(2-aminoethyl)-5-iodobenzoate

Comparison: Methyl 3-(2-aminoethyl)-5-bromobenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or iodo counterparts

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 3-(2-aminoethyl)-5-bromobenzoate

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2-3,12H2,1H3

InChI Key

GQVFSMUMRCMVRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.